molecular formula C25H40O5 B14519821 4-[(17-Carboxyheptadecyl)oxy]benzoic acid CAS No. 62454-75-5

4-[(17-Carboxyheptadecyl)oxy]benzoic acid

Cat. No.: B14519821
CAS No.: 62454-75-5
M. Wt: 420.6 g/mol
InChI Key: UXALZBYMJPKVBB-UHFFFAOYSA-N
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Description

4-[(17-Carboxyheptadecyl)oxy]benzoic acid is an organic compound that belongs to the class of carboxylic acids It features a benzoic acid moiety linked to a long aliphatic chain through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(17-Carboxyheptadecyl)oxy]benzoic acid typically involves the esterification of benzoic acid derivatives followed by hydrolysis. One common method is to react 4-hydroxybenzoic acid with 17-bromoheptadecanoic acid under basic conditions to form the ether linkage. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The resulting ester is then hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-[(17-Carboxyheptadecyl)oxy]benzoic acid undergoes various chemical reactions typical of carboxylic acids and aromatic compounds. These include:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to primary alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Halogens, nitrating agents, and sulfonating agents are used under acidic conditions to introduce substituents onto the benzene ring.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

4-[(17-Carboxyheptadecyl)oxy]benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential role in biological systems, including as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals, surfactants, and as an intermediate in the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 4-[(17-Carboxyheptadecyl)oxy]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The long aliphatic chain may also influence the compound’s ability to interact with lipid membranes, affecting its bioavailability and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: A precursor in the synthesis of 4-[(17-Carboxyheptadecyl)oxy]benzoic acid.

    Benzoic acid: A simpler aromatic carboxylic acid with similar reactivity.

    4-(Alkoxy)benzoic acids: Compounds with varying lengths of alkyl chains attached to the benzoic acid moiety.

Uniqueness

This compound is unique due to its long aliphatic chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for self-assembly. This structural feature differentiates it from simpler benzoic acid derivatives and enhances its applicability in specialized research and industrial applications.

Properties

CAS No.

62454-75-5

Molecular Formula

C25H40O5

Molecular Weight

420.6 g/mol

IUPAC Name

4-(17-carboxyheptadecoxy)benzoic acid

InChI

InChI=1S/C25H40O5/c26-24(27)16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-21-30-23-19-17-22(18-20-23)25(28)29/h17-20H,1-16,21H2,(H,26,27)(H,28,29)

InChI Key

UXALZBYMJPKVBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCCCCCCCCCCCCCCCCCC(=O)O

Origin of Product

United States

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